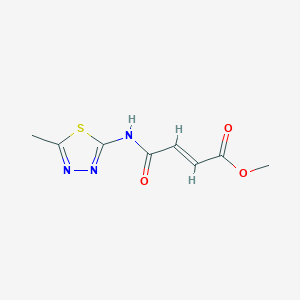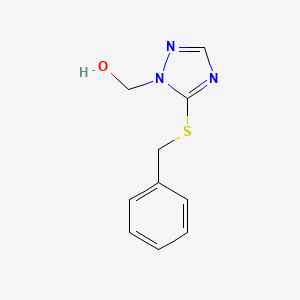
1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzylthio group at the 5-position and a methanol group at the 1-position of the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
The synthesis of 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- can be achieved through several synthetic routes. One common method involves the reaction of 1H-1,2,4-triazole-3-thiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the overall production efficiency.
Analyse Des Réactions Chimiques
1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the benzylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction may target the triazole ring or the benzylthio group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylthio group is replaced by other nucleophiles such as halides, amines, or thiols. Common reagents for these reactions include alkyl halides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group may yield sulfoxides or sulfones, while nucleophilic substitution can lead to the formation of various substituted triazole derivatives.
Applications De Recherche Scientifique
1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
In biology and medicine, triazole derivatives, including 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)-, are known for their antimicrobial, antifungal, and anticancer activities. These compounds can inhibit the growth of various pathogens and cancer cells, making them potential candidates for drug development. Additionally, triazole derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators.
In the industrial sector, 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- can be used as a corrosion inhibitor, stabilizer, and additive in various materials. Its ability to form stable complexes with metals makes it useful in preventing corrosion and enhancing the durability of metal surfaces.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- involves its interaction with specific molecular targets and pathways. In antimicrobial and antifungal applications, the compound can inhibit the synthesis of essential biomolecules such as nucleic acids and proteins. This inhibition disrupts the growth and replication of pathogens, leading to their eventual death.
In anticancer applications, the compound may interfere with key signaling pathways involved in cell proliferation and survival. By targeting specific enzymes or receptors, 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- can be compared with other similar compounds such as 1H-1,2,4-triazole-3-thiol, 1H-1,2,4-triazole-3-carboxylic acid, and 1H-1,2,4-triazole-3-methylcarboxylate. These compounds share the triazole ring structure but differ in their substituents and functional groups.
1H-1,2,4-Triazole-3-thiol: This compound contains a thiol group at the 3-position of the triazole ring. It is known for its strong nucleophilic properties and is often used as a precursor for the synthesis of other triazole derivatives.
1H-1,2,4-Triazole-3-carboxylic acid: This compound has a carboxylic acid group at the 3-position of the triazole ring. It is commonly used as a building block in organic synthesis and as a ligand in coordination chemistry.
1H-1,2,4-Triazole-3-methylcarboxylate: This compound features a methylcarboxylate group at the 3-position of the triazole ring. It is utilized in the synthesis of nucleoside analogues and other biologically active molecules.
The uniqueness of 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- lies in its combination of the benzylthio and methanol groups, which impart distinct chemical and biological properties. This compound’s versatility and reactivity make it a valuable tool in various scientific and industrial applications.
Propriétés
Numéro CAS |
32550-66-6 |
|---|---|
Formule moléculaire |
C10H11N3OS |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
(5-benzylsulfanyl-1,2,4-triazol-1-yl)methanol |
InChI |
InChI=1S/C10H11N3OS/c14-8-13-10(11-7-12-13)15-6-9-4-2-1-3-5-9/h1-5,7,14H,6,8H2 |
Clé InChI |
XMYSTTTTYXJVDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NC=NN2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


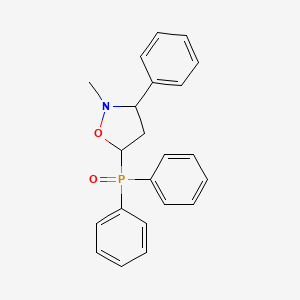
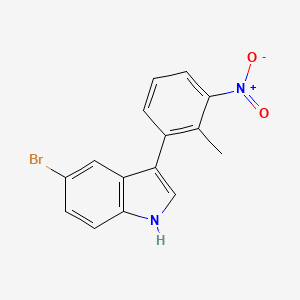
![Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12905318.png)
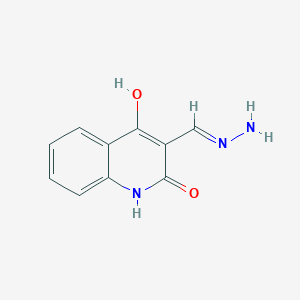


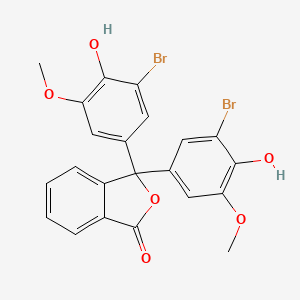
![5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12905342.png)
![N-(Cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12905347.png)

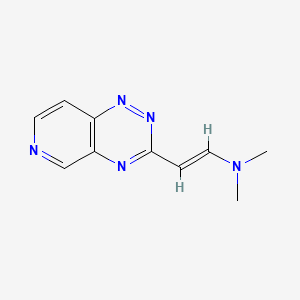
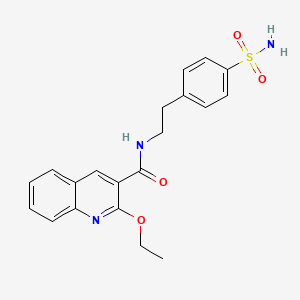
![Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]-](/img/structure/B12905382.png)
